
N(6')-acetylkanamycin B
Description
Propriétés
Formule moléculaire |
C20H39N5O11 |
---|---|
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
N-[[(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydroxyoxan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C20H39N5O11/c1-5(27)25-3-8-13(29)14(30)11(24)19(33-8)35-17-6(21)2-7(22)18(16(17)32)36-20-15(31)10(23)12(28)9(4-26)34-20/h6-20,26,28-32H,2-4,21-24H2,1H3,(H,25,27)/t6-,7+,8+,9+,10-,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+/m0/s1 |
Clé InChI |
JVNRAWAXQAGKBK-HLIGCJFYSA-N |
SMILES |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N)O)O |
SMILES isomérique |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N)O)O |
SMILES canonique |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N)O)O |
Origine du produit |
United States |
Enzymology and Biochemical Characterization of Aminoglycoside N6'-acetyltransferases Aac 6'
Catalytic Reaction and Mechanistic Principles of AAC(6')
The catalytic activity of AAC(6') enzymes is central to their function in antibiotic resistance. This section delves into the specifics of the chemical reaction they catalyze and the underlying mechanistic principles that govern their activity.
Acetyl-CoA as the Acetyl Donor and Kanamycin B as the Primary Substrate
The fundamental reaction catalyzed by AAC(6') enzymes involves the transfer of an acetyl group from a donor molecule to the aminoglycoside substrate. Acetyl coenzyme A (acetyl-CoA) serves as the essential acetyl donor for this reaction. nih.govfrontiersin.orgmdpi.com The enzyme facilitates the nucleophilic attack of the 6'-amino group of the aminoglycoside on the acetyl group of acetyl-CoA.
Kanamycin B, a potent aminoglycoside antibiotic, is a primary substrate for many AAC(6') enzymes. The structure of the enzyme's active site is adapted to bind both acetyl-CoA and the aminoglycoside substrate in a specific orientation that promotes the acetyl transfer. For instance, in AAC(6')-Im, the kanamycin A substrate binds in a shallow, positively-charged pocket, positioning the N6' amino group for an efficient nucleophilic attack on the acetyl-CoA cofactor. microbialcell.com Similarly, structural studies of AAC(6')-Ib in complex with kanamycin C and acetyl-CoA reveal the precise positioning of the substrate and cofactor, although kanamycin C itself is not a substrate due to the presence of a hydroxyl group at the 6' position instead of an amino group. microbialcell.comnih.gov This highlights the enzyme's specificity for the 6'-amino group.
Kinetic Studies and Reaction Pathway Elucidation of AAC(6') Isoforms
Kinetic studies have been instrumental in elucidating the reaction pathways of various AAC(6') isoforms. Many of these enzymes follow a sequential ordered Bi-Bi kinetic mechanism. researchgate.netmcgill.ca In this mechanism, the binding of acetyl-CoA to the enzyme precedes the binding of the aminoglycoside substrate. mcgill.ca Following the binding of both substrates, the acetyl transfer occurs, forming a ternary complex. The products, acetylated aminoglycoside and coenzyme A (CoA), are then released. For some isoforms, like AAC(6')-Ii, the release of CoA is the rate-limiting step in the catalytic cycle. mcgill.ca
Initial velocity and dead-end inhibition studies with AAC(6')-Ib have also supported an ordered sequential mechanism. rcsb.org The kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), vary among different AAC(6') isoforms and for different aminoglycoside substrates. For example, AAC(6')-Ii exhibits Km values of approximately 5-20 µM for aminoglycosides and around 20 µM for acetyl-CoA, with a kcat of about 0.4 s-1. mcgill.ca These kinetic values provide insights into the efficiency and substrate preference of the enzymes.
Substrate Specificity and Recognition Profiling of AAC(6') Variants
The substrate specificity of AAC(6') enzymes is not uniform; different variants exhibit distinct profiles in their ability to acetylate various aminoglycosides. This diversity in substrate recognition is a key factor in the clinical challenges posed by these resistance enzymes.
Differential Acetylation of Aminoglycoside Substrates (e.g., Kanamycin A, Amikacin, Tobramycin, Gentamicin)
AAC(6') enzymes display a range of specificities for different aminoglycosides. For instance, AAC(6')-I enzymes are generally capable of modifying amikacin, while AAC(6')-II enzymes are not. researchgate.net Conversely, AAC(6')-II enzymes can acetylate all components of gentamicin, whereas AAC(6')-I enzymes are less effective against gentamicin C1. nih.gov
The structural basis for these differences lies in the subtle variations within the active sites of the enzyme variants. For example, a single amino acid substitution at position 119 in AAC(6')-Ib can dramatically alter its substrate profile. A leucine at this position is associated with amikacin resistance, while a serine confers gentamicin resistance. asm.org This highlights how minor changes in the enzyme's structure can lead to significant shifts in substrate specificity.
The orientation of the substrate in the active site is also critical. In AAC(6')-Ie, kanamycin A binds in a manner that positions the N6' amino group less favorably for attack on acetyl-CoA, reducing its activity towards 4,6-disubstituted aminoglycosides. microbialcell.comnih.gov In contrast, AAC(6')-Im binds kanamycin A in a way that facilitates an efficient nucleophilic attack. microbialcell.comnih.gov
Enzyme Variant | Kanamycin A | Amikacin | Tobramycin | Gentamicin |
---|---|---|---|---|
AAC(6')-I | + | + | + | +/- |
AAC(6')-II | + | - | + | + |
AAC(6')-Ib (Leu119) | + | + | + | - |
AAC(6')-Ib (Ser119) | - | - | + | + |
AAC(6')-Ie | Low Activity | Low Activity | + | + |
AAC(6')-Im | + | + | + | + |
Broad-Spectrum AAC(6') Enzymes and Expanded Substrate Range
Some AAC(6') enzymes have evolved to have a broad substrate range, posing a significant clinical threat. The bifunctional enzyme AAC(6')-APH(2"), for example, can inactivate a wide array of clinically important aminoglycosides through both N-acetylation and O-phosphorylation. nih.gov This enzyme demonstrates a prodigious substrate specificity, even acetylating aminoglycosides like lividomycin A and paromomycin that lack a 6'-amino group, suggesting O-acetylation capabilities. nih.gov
Furthermore, certain variants have expanded their substrate repertoire beyond aminoglycosides. The AAC(6')-Ib-cr variant is a notable example, as it can acetylate fluoroquinolone antibiotics in addition to its typical aminoglycoside substrates. nih.govresearchgate.net This expansion of substrate specificity represents a concerning development in antibiotic resistance, where a single enzyme can inactivate multiple classes of antibiotics.
Molecular Diversity and Classification of AAC(6') Enzymes
The AAC(6') enzyme family is biochemically and structurally diverse. nih.gov This diversity has led to various classification schemes to categorize these enzymes based on their properties.
Historically, AAC(6') enzymes were divided into two main groups, AAC(6')-I and AAC(6')-II, based on their differential activity against amikacin and gentamicin. nih.govfrontiersin.org However, the discovery of new variants with unique substrate profiles has necessitated a more nuanced classification system. More recent proposals include subtypes III and IV to accommodate enzymes with more restricted or broader substrate specificities, respectively. frontiersin.orgmdpi.com For instance, subtype III was proposed for an enzyme that confers resistance to tobramycin only, while subtype IV encompasses variants resistant to both amikacin and gentamicin. mdpi.com
Phylogenetic analyses have revealed that AAC(6') enzymes can be grouped into at least three distinct clades or subfamilies (A, B, and C) based on their amino acid sequences, oligomeric states, and active site compositions. nih.govmicrobialcell.comresearchgate.net Subfamily A enzymes are often domain-swapped dimers, while subfamily C enzymes are typically monomeric. microbialcell.com Subfamily B contains the dimeric AAC(6')-Ii enzyme, which has a different oligomeric structure from subfamily A dimers. microbialcell.comresearchgate.net This structural and phylogenetic diversity suggests that AAC(6') functionality may have arisen through convergent evolution from different ancestral enzymes within the Gcn5-related-N-acetyltransferase (GNAT) superfamily. mdpi.comresearchgate.net
Subfamily | Oligomeric State | Example Enzymes | Key Characteristics |
---|---|---|---|
A | Domain-swapped Dimer | AAC(6')-Ig, AAC(6')-Ih, AAC(6')-Iy | Can acetylate both aminoglycoside and non-aminoglycoside substrates. microbialcell.com |
B | Dimer (distinct from A) | AAC(6')-Ii | Acetylates only aminoglycosides. microbialcell.com |
C | Monomer | AAC(6')-Ie, AAC(6')-Ib, AAC(6')-Im | Acetylate only aminoglycosides. microbialcell.com |
Distinct Gene Families and Phylogenetic Relationships
The aac(6') genes, which encode for the AAC(6') enzymes, are a widespread and diverse family of resistance determinants found in clinical bacterial isolates. mdpi.com Phylogenetic analyses, based on amino acid sequence homologies, have revealed that AAC(6') functionality has arisen through convergent evolution from various Gcn5-related-N-acetyltransferase (GNAT) ancestral enzymes. mdpi.com This has led to the classification of AAC(6') enzymes into distinct clades or subfamilies. microbialcell.comnih.gov
Structure- and function-informed phylogenetic analysis has identified at least three subfamilies (A, B, and C) that differ in their oligomeric state, the composition of their active sites, and how they recognize drug molecules. researchgate.net
Subfamily A: Members of this subfamily, such as AAC(6')-Ig, AAC(6')-Ih, and AAC(6')-Iy, are domain-swapped dimers. microbialcell.comnih.gov These enzymes have been shown to acetylate both aminoglycoside and non-aminoglycoside substrates. microbialcell.comnih.gov
Subfamily B: The sole member of this subfamily is currently AAC(6')-Ii. microbialcell.comnih.gov While it is also a dimer, its oligomeric structure is different from that of subfamily A. This enzyme acetylates only aminoglycosides. microbialcell.comnih.gov
Subfamily C: This subfamily includes AAC(6')-Ib and AAC(6')-Ie, which are monomeric enzymes and exhibit the highest known catalytic efficiency towards aminoglycosides. microbialcell.comnih.govresearchgate.net
A comprehensive analysis of aac(6') gene sequence variations has led to a proposal for a new subtype, IV, for enzymes like AAC(6')-Ib11 that confer resistance to both amikacin and gentamicin. mdpi.comnih.gov
Bifunctional Aminoglycoside Modifying Enzymes Incorporating AAC(6') Domains
A significant concern in clinical settings is the emergence of bifunctional enzymes that combine an AAC(6') domain with another aminoglycoside-modifying enzyme domain, conferring broad-spectrum resistance. nih.govmdpi.com
One of the most clinically important is AAC(6')-Ie/APH(2'')-Ia , which is widely disseminated in Gram-positive pathogens like staphylococci and enterococci. microbialcell.comnih.gov This enzyme has an N-terminal acetyltransferase domain [AAC(6')-Ie] and a C-terminal phosphotransferase domain [APH(2'')-Ia], allowing it to inactivate almost all clinically used aminoglycosides. nih.gov Structural studies, including X-ray crystallography and small-angle X-ray scattering (SAXS), have revealed that the two active sites of this bifunctional enzyme are located on opposite sides of the molecule. microbialcell.comnih.gov This spatial separation suggests that substrate channeling or cooperativity between the two domains is unlikely. microbialcell.com The aac(6')-Ie-aph(2'')-Ia gene appears to be a fusion of two separate genes, with a single start and stop codon. nih.gov
Other bifunctional enzymes that include an AAC(6') domain have also been identified, primarily in Gram-negative bacteria: mdpi.comacs.org
ANT(3'')-Ii/AAC(6')-IId: Found in Serratia marcescens, this enzyme has an N-terminal aminoglycoside nucleotidyltransferase domain and a C-terminal aminoglycoside acetyltransferase domain. acs.orgcapes.gov.br
AAC(3)-Ib/AAC(6')-Ib': Identified in Pseudomonas aeruginosa. mdpi.comnih.gov
AAC(6')-30/AAC(6')-Ib': Also found in P. aeruginosa. nih.gov
AAC(6')-Ib-cr: A variant of AAC(6')-Ib that can acetylate fluoroquinolones in addition to aminoglycosides. acs.org
The table below summarizes key bifunctional enzymes incorporating an AAC(6') domain.
Bifunctional Enzyme | Component Domains | Predominantly Found In |
AAC(6')-Ie/APH(2'')-Ia | AAC(6')-Ie, APH(2'')-Ia | Gram-positive bacteria (e.g., Staphylococcus, Enterococcus) |
ANT(3'')-Ii/AAC(6')-IId | ANT(3'')-Ii, AAC(6')-IId | Gram-negative bacteria (e.g., Serratia marcescens) |
AAC(3)-Ib/AAC(6')-Ib' | AAC(3)-Ib, AAC(6')-Ib' | Gram-negative bacteria (e.g., Pseudomonas aeruginosa) |
AAC(6')-30/AAC(6')-Ib' | AAC(6')-30, AAC(6')-Ib' | Gram-negative bacteria (e.g., Pseudomonas aeruginosa) |
AAC(6')-Ib-cr | AAC(6')-Ib variant | Gram-negative bacteria |
Gene Localization and Dissemination of aac(6') Determinants
The widespread dissemination of aac(6') genes is largely due to their association with mobile genetic elements, which facilitate their movement within and between bacterial species. nih.govfrontiersin.org
Plasmid, Transposon, and Integron Association
The aac(6') genes are frequently located on plasmids, transposons, and integrons. nih.govfrontiersin.orgconicet.gov.ar For example, the clinically significant aac(6')-Ib gene is often found as a gene cassette within class 1 integrons or in structures resembling the variable regions of integrons. nih.govconicet.gov.ar Similarly, the aac(6')-Ie-aph(2'')-Ia gene, encoding the bifunctional enzyme, is typically found on transposons like Tn4001 and its relatives. conicet.gov.armcmaster.ca The presence of these resistance genes on such mobile elements is a major factor in their rapid spread among pathogenic bacteria. nih.govmcmaster.ca The aac(6')-Ib-cr variant, which also confers resistance to fluoroquinolones, is also commonly found on plasmids, transposons, and integrons in Enterobacteriaceae. mcmaster.ca
Horizontal Gene Transfer and Epidemiological Studies of aac(6') Genes
Horizontal gene transfer (HGT) is a primary mechanism for the spread of aac(6') genes among bacteria. nih.govfrontiersin.org Evidence for HGT is supported by the finding of nearly identical aac(6') genes in different bacterial species and genera. For instance, the detection of aph(2'')-Ib and aac(6')-Im together in both Enterococcus faecium (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) strongly suggests the transfer of these genes as a unit between these distinct bacterial groups. nih.gov
Epidemiological studies have tracked the prevalence and distribution of various aac(6') genes in clinical settings. An analysis of over 650,000 clinical bacterial isolates found aac(6') gene annotations in 21.2% of them. mdpi.com The prevalence of specific aac(6') subtypes varies among different bacterial species. For example, aac(6')-I genes, which confer resistance to amikacin, are dominant in Enterobacterales, while a gene conferring the aac(6')-II phenotype is more prevalent in Pseudomonas aeruginosa and Acinetobacter baumannii. mdpi.comnih.gov In Gram-positive bacteria, the bifunctional aac(6')-Ie-aph(2'')-Ia is the most relevant aac(6') determinant. mdpi.com
Studies in specific regions, such as Tehran, have shown a high prevalence of aac(6')-Ib-cr and qnrB genes among Klebsiella pneumoniae isolates, often co-carried on the same mobile elements, leading to resistance to multiple classes of antibiotics. nih.gov The spread of these genes is a significant public health concern, contributing to the rise of multidrug-resistant infections. frontiersin.orgelifesciences.org
Structural Biology and Mechanistic Insights into Aac 6' Activity
Three-Dimensional Structures of AAC(6') Enzymes
The three-dimensional structures of several AAC(6') isoforms have been determined, providing critical insights into their function and mechanism. frontiersin.org These enzymes are part of the GCN5-related N-acetyltransferase (GNAT) superfamily, sharing a conserved structural fold despite often having low sequence homology. nih.govnih.govnih.gov
High-resolution structures of multiple AAC(6') isoforms have been elucidated primarily through X-ray crystallography. These studies have captured the enzymes in various states: alone (apo-form), bound to the cofactor coenzyme A (CoA) or acetyl-CoA, and in ternary complexes with both a cofactor and an aminoglycoside substrate or analog. frontiersin.orgmicrobialcell.commicrobialcell.com For instance, the structure of AAC(6')-Ib has been solved in complex with CoA and kanamycin, revealing key details of their interaction. frontiersin.org Similarly, the crystal structure of AAC(6')-Ii has been determined with bound CoA, which helped to identify its physiologically relevant dimeric state. nih.goviucr.org While cryo-electron microscopy (cryo-EM) has become a powerful tool for structural biology, X-ray crystallography has historically been the principal method for studying AAC(6') enzymes. researchgate.netfrontiersin.org
Enzyme Isoform | PDB ID | Method | Resolution (Å) | Ligands | Reference |
---|---|---|---|---|---|
AAC(6')-Ib | 2QIR | X-ray Diffraction | 2.40 | Coenzyme A, Kanamycin A | mdpi.comnih.gov |
AAC(6')-Ib | 1V0C | X-ray Diffraction | 2.20 | Acetyl-CoA, Kanamycin C | microbialcell.comnih.govrcsb.org |
AAC(6')-Ib-cr | 2PR8 | X-ray Diffraction | 2.10 | - | mdpi.com |
AAC(6')-Ie | - | X-ray Diffraction | High Resolution | Kanamycin A, Coenzyme A | microbialcell.comnih.govresearchgate.net |
AAC(6')-Ii | - | X-ray Diffraction | 1.80 | Coenzyme A | nih.govnih.gov |
AAC(6')-Im | - | X-ray Diffraction | 1.95 | Kanamycin A | microbialcell.com |
X-ray Crystallography and Cryo-EM Studies of AAC(6') Isoforms
Substrate and Cofactor Binding Site Analysis
The enzymatic activity of AAC(6') is dictated by the precise interactions within its active site. The binding pocket for the aminoglycoside is typically a shallow, negatively charged depression on the enzyme's surface, which accommodates the positively charged antibiotic. microbialcell.comnih.gov
The crystal structures of AAC(6') enzymes in complex with their substrates have provided a molecular blueprint of their interactions. In AAC(6')-Ib, kanamycin binds in a pocket where its 6'-amino group is positioned for nucleophilic attack on the acetyl group of acetyl-CoA. nih.govmicrobialcell.com A critical interaction involves a conserved aspartate residue (Asp115 in AAC(6')-Ib-wt, Asp99 in AAC(6')-Im) that acts as a general base, accepting a proton from the 6'-NH2 group to facilitate the acetylation reaction. microbialcell.comacs.org The antibiotic molecule is anchored through a network of hydrogen bonds. For instance, in AAC(6')-Im, kanamycin A is held by twelve hydrogen bonds involving all three of its rings, along with hydrophobic interactions, such as a face-to-face packing with a tyrosine side chain (Tyr34). researchgate.net
The cofactor, acetyl-CoA, binds in a tunnel-like feature within the enzyme. researchgate.net The adenosine part of the molecule typically remains outside the surface, while the pantothenate tail projects through the tunnel, positioning the reactive thioester group in the active site, adjacent to the bound kanamycin. researchgate.net
Enzyme Isoform | Key Residue | Role in Binding/Catalysis | Reference |
---|---|---|---|
AAC(6')-Ib | Asp115 | Acts as general base, accepts proton from 6'-NH2 of kanamycin. | rcsb.orgacs.org |
AAC(6')-Im | Asp99 | Positions N6' group via hydrogen bond for favorable attack on acetyl-CoA. | microbialcell.com |
AAC(6')-Im | Tyr34 | Face-to-face hydrophobic packing with the A ring of kanamycin. | researchgate.net |
AAC(6')-Ie | Asp136 | Anchors N6' group away from acetyl-CoA through hydrogen bonds, resulting in less favorable orientation. | nih.govmicrobialcell.com |
Ligand binding induces conformational changes in AAC(6') enzymes, which are essential for their catalytic function. mcmaster.ca While comparisons of apo and substrate-bound structures may show only minor rearrangements within the binding site, more significant plasticity has been observed in certain regions. nih.govresearchgate.net Studies on AAC(6')-Ii, for example, reveal that regions of the protein exhibit intrinsic flexibility, which is not merely an artifact of crystal packing. iucr.orgnih.gov This flexibility is thought to be relevant to the enzyme's cooperative activity, where the binding of a ligand to one subunit of the dimer can induce a conformational change in the other subunit. mcgill.ca This allosteric behavior suggests that the enzyme's conformation is dynamic and responds differently depending on whether it binds the aminoglycoside or the acetyl-CoA cofactor. mcgill.ca
Molecular Interactions with Kanamycin B and Acetyl-CoA
Structure-Function Relationships and Targeted Mutagenesis
The link between the structure of AAC(6') enzymes and their function has been extensively explored through targeted mutagenesis studies. These experiments, where specific amino acids are altered, have been crucial in understanding the basis of substrate specificity. mdpi.comimrpress.com For example, a single amino acid substitution can dramatically alter the enzyme's resistance profile. A leucine to serine substitution at position 119 in AAC(6')-Ib variants changes the enzyme's specificity, reducing its ability to inactivate amikacin while increasing its activity against gentamicin. nih.govnih.gov This specific residue is located within a putative aminoglycoside binding domain, and the substitution is predicted to alter the local secondary structure. nih.gov
Another striking example is the AAC(6')-Ib-cr variant, which acquires the ability to acetylate fluoroquinolone antibiotics—a completely different class of drugs. This expanded substrate range is largely attributed to two mutations, W104R and D179Y. nih.gov Structural modeling suggests that the Tyr179 residue can form π-stacking interactions with the quinolone ring, facilitating its binding in a mode different from that of aminoglycosides. rcsb.orgacs.org These findings highlight how minor changes in the enzyme's primary sequence can lead to significant functional evolution.
Enzyme | Mutation(s) | Effect on Function/Substrate Profile | Reference |
---|---|---|---|
AAC(6')-Ib' | L119S | Confers an AAC(6')-II profile (resistance to gentamicin, not amikacin). | nih.govnih.gov |
AAC(6')-Ib-cr | W104R and D179Y | Expands substrate spectrum to include fluoroquinolones in addition to aminoglycosides. | nih.govacs.org |
Identification of Catalytic and Substrate-Binding Residues
Detailed structural and mutagenic studies have pinpointed specific amino acid residues that are indispensable for the catalytic activity and substrate recognition of AAC(6') enzymes. In the widely studied AAC(6')-Ib isoform, a number of residues have been identified as critical. nih.gov The residue Asp115 is proposed to act as the catalytic base, deprotonating the 6'-amino group of the aminoglycoside to facilitate its nucleophilic attack on the acetyl-CoA. nih.govnih.gov Structural data from other isoforms, such as Asp105 in AAC(6')-Ib and Asp99 in AAC(6')-Im, support this role, as they are positioned to form a crucial hydrogen bond with the substrate's N6' amino group. microbialcell.com
Furthermore, studies involving alanine-scanning mutagenesis have revealed that mutations of residues such as E167 and F171 in AAC(6')-Ib lead to a dramatic reduction or complete loss of resistance activity, indicating their importance in catalysis or structural integrity. nih.govasm.org Other residues, including N159, Y166, and G170, are believed to play a role in defining the enzyme's specificity for different aminoglycoside substrates. asm.org In the AAC(6')-Ii isoform, Glu72 has been shown to be important for binding both 4,5- and 4,6-disubstituted aminoglycosides, while Leu76 appears to influence the interaction with acetyl-CoA and stabilize the reaction's transition state. nih.gov
Enzyme Isoform | Residue | Identified Role | Source |
---|---|---|---|
AAC(6')-Ib | Asp115 (or Asp105) | Acts as catalytic base; positions the 6'-NH2 group of the substrate. nih.govnih.govmicrobialcell.com | nih.govnih.govmicrobialcell.com |
AAC(6')-Ib | E167, F171 | Essential for catalytic activity. nih.govasm.org | nih.govasm.org |
AAC(6')-Ib | N159, Y166, G170 | May participate in acceptor substrate specificity. asm.org | asm.org |
AAC(6')-Im | Asp99 | Positions the 6'-NH2 group via hydrogen bonding. microbialcell.com | microbialcell.com |
AAC(6')-Ie | Asp136 | Anchors the N6' group away from the ideal catalytic position, reducing activity. microbialcell.com | microbialcell.com |
AAC(6')-Ii | Glu72 | Important for binding 4,5- and 4,6-disubstituted aminoglycosides. nih.gov | nih.gov |
AAC(6')-Ii | Leu76 | Influences interaction with acetyl-CoA and transition state stabilization. nih.gov | nih.gov |
Rational Design of AAC(6') Enzyme Variants with Altered Specificity or Activity
The detailed understanding of AAC(6') structure and function has enabled the rational design of enzyme variants with modified properties. These studies not only deepen our comprehension of the enzyme's mechanism but also highlight its evolutionary potential. A notable example is the AAC(6')-Ib-cr variant, which, through two key mutations (Trp102Arg and Asp179Tyr), gained the ability to acetylate and deactivate fluoroquinolone antibiotics in addition to its native aminoglycoside substrates. nih.gov
Another study demonstrated the ability to modulate substrate specificity by swapping residues between different enzyme subtypes. nih.gov The AAC(6')-Ib enzyme is active against amikacin but not gentamicin C1, while AAC(6')-IIa has the opposite profile. nih.gov A single mutation in AAC(6')-Ib (Leu119Ser) partially reversed this specificity, increasing its activity toward gentamicin C1 at the expense of amikacin activity. nih.gov Conversely, the corresponding Ser119Leu mutation in AAC(6')-IIa increased its amikacin activity while reducing its gentamicin C1 activity. nih.gov These findings pinpoint specific residues as key determinants of substrate selection. nih.gov Furthermore, researchers have engineered the dimeric AAC(6')-Ii enzyme into a monomeric form via a single Trp104Ala mutation, creating a tool to dissect the roles of individual subunits in the enzyme's function. nih.gov
Original Enzyme | Variant | Mutation(s) | Altered Specificity or Activity | Source |
---|---|---|---|---|
AAC(6')-Ib | AAC(6')-Ib-cr | Trp102Arg and Asp179Tyr | Gained ability to acetylate fluoroquinolones. nih.gov | nih.gov |
AAC(6')-Ib | AAC(6')-Ib (L119S) | Leu119Ser | Increased activity on gentamicin C1; decreased activity on amikacin. nih.gov | nih.gov |
AAC(6')-IIa | AAC(6')-IIa (S119L) | Ser119Leu | Increased activity on amikacin; decreased activity on gentamicin C1. nih.gov | nih.gov |
AAC(6')-Ii | Monomeric AAC(6')-Ii | Trp104Ala | Converted the native homodimer into a monomer. nih.gov | nih.gov |
Allosteric Regulation and Cooperativity in AAC(6') Enzyme Function
Some members of the AAC(6') family exhibit complex regulatory behaviors, such as allostery and cooperativity, which are often linked to their oligomeric state. The AAC(6')-Ii enzyme from Enterococcus faecium, which exists as a homodimer, is a key example. researchgate.netnih.gov Structural and biochemical analyses have revealed that it demonstrates subunit cooperativity. researchgate.net The catalytic cycle is proposed to follow an ordered bi-bi mechanism, where acetyl-CoA must bind to the enzyme before the aminoglycoside substrate can be accommodated. researchgate.netnih.gov
This enzyme displays complex allosteric behavior; the binding of acetyl-CoA induces a significant conformational change that organizes the enzyme into a well-defined 3D structure. nih.gov Strikingly, the binding of an aminoglycoside in the absence of the cofactor results in a distinctly different conformation. nih.gov Isothermal titration calorimetry studies have confirmed this cooperativity, revealing two non-equivalent binding sites for aminoglycosides within the dimer. nih.gov The intrinsic flexibility observed in the crystal structure of AAC(6')-Ii is thought to be functionally relevant to this cooperative activity. researchgate.net
In contrast, such cooperativity is not a universal feature of aminoglycoside-modifying enzymes. For the bifunctional enzyme AAC(6')-Ie-APH(2”)-Ia, which possesses two distinct active sites for acetylation and phosphorylation, small-angle X-ray scattering (SAXS) studies indicate that these sites are located on opposite sides of the molecule. nih.govresearchgate.net This spatial separation is believed to preclude substrate channeling or allosteric cooperativity between the two functional domains. nih.gov
Molecular Basis of Aminoglycoside Resistance Mediated by N 6' -acetylation
Elucidation of the Inactivation Mechanism of Kanamycin B
The primary mechanism by which N(6')-acetylation inactivates kanamycin B is through a chemical modification that sterically hinders its binding to the target site on the bacterial ribosome. This enzymatic reaction is catalyzed by a family of enzymes known as aminoglycoside 6'-N-acetyltransferases (AAC(6')s).
The process involves the transfer of an acetyl group from a donor molecule, acetyl-coenzyme A (acetyl-CoA), to the 6'-amino group of the aminosugar ring of kanamycin B. vulcanchem.com This reaction, represented as:
Acetyl-CoA + Kanamycin B → CoA + N(6')-acetylkanamycin B vulcanchem.com
results in the formation of this compound. vulcanchem.com This structural alteration is the cornerstone of the resistance mechanism. The addition of the bulky acetyl group at this specific position disrupts the critical interactions between the antibiotic and its ribosomal target. vulcanchem.com
Kinetic studies of AAC(6') enzymes, such as AAC(6')-Ib, have revealed a detailed picture of the catalytic process. These studies, including initial velocity and dead-end inhibition experiments, support an ordered sequential Bi-Bi mechanism. mdpi.comrcsb.org In this model, acetyl-CoA is the first substrate to bind to the enzyme, followed by the aminoglycoside (kanamycin B). mdpi.com After the acetyl transfer reaction, the modified aminoglycoside is the first product to be released, followed by coenzyme A (CoA). mdpi.com
Structural analyses of AAC(6') enzymes in complex with their substrates have provided further insights. For instance, the crystal structure of AAC(6')-Ib reveals that the 6'-amino group of the aminoglycoside is positioned for a direct and optimally positioned interaction with a key aspartate residue (Asp115). rcsb.org This residue is proposed to act as a general base, accepting a proton from the 6'-amino group to facilitate its nucleophilic attack on the acetyl-CoA thioester. rcsb.org
Interference with Ribosomal Binding and Inhibition of Bacterial Protein Synthesis
Aminoglycoside antibiotics, including kanamycin B, exert their bactericidal effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. asm.orgwsu.edu This binding event disrupts the proofreading process of the ribosome, leading to the misreading of mRNA codons and the synthesis of non-functional proteins, which ultimately results in bacterial cell death. frontiersin.org
The N(6')-acetylation of kanamycin B to form this compound fundamentally undermines this process. The addition of the acetyl group at the 6'-position creates steric hindrance that significantly reduces the binding affinity of the modified antibiotic for its ribosomal target. vulcanchem.com This diminished affinity prevents the antibiotic from effectively interfering with the translational machinery.
The consequence of this reduced binding is the failure of the antibiotic to inhibit bacterial protein synthesis. With the A-site of the ribosome unencumbered by the modified aminoglycoside, translation proceeds normally, allowing the bacterium to produce the proteins necessary for its survival and proliferation. Therefore, the enzymatic conversion of kanamycin B to this compound is a highly effective resistance strategy that directly neutralizes the antibiotic's mode of action. nih.gov
Comparison with Other Aminoglycoside Resistance Mechanisms
N(6')-acetylation is one of several enzymatic modification strategies that bacteria employ to resist aminoglycosides. The other major mechanisms include phosphorylation and adenylylation, as well as non-enzymatic resistance mechanisms like ribosomal methylation. asm.orgwsu.edufrontiersin.org
Mechanism | Enzyme Class | Modification | Site of Action on Aminoglycoside |
Acetylation | Aminoglycoside Acetyltransferases (AACs) | Addition of an acetyl group | Amino groups |
Phosphorylation | Aminoglycoside Phosphotransferases (APHs) | Addition of a phosphate group | Hydroxyl groups |
Adenylylation | Aminoglycoside Nucleotidyltransferases (ANTs) | Addition of an adenylyl group | Hydroxyl groups |
Ribosomal Methylation | 16S rRNA Methyltransferases (RMTs) | Addition of a methyl group | 16S rRNA (bacterial target) |
Data Table: Comparison of Aminoglycoside Resistance Mechanisms
Phosphorylation: Catalyzed by aminoglycoside phosphotransferases (APHs), this mechanism involves the transfer of a phosphate group from ATP to a hydroxyl group on the aminoglycoside. mdpi.com Like acetylation, this modification also introduces steric bulk that hinders ribosomal binding. Some APH enzymes can even add multiple phosphate groups to a single aminoglycoside molecule. mcmaster.ca
Adenylylation (or Nucleotidylation): Aminoglycoside nucleotidyltransferases (ANTs) catalyze the transfer of an adenylyl group (AMP) from ATP to a hydroxyl group of the antibiotic. mdpi.com This large chemical addition dramatically alters the structure of the aminoglycoside, preventing it from interacting with its ribosomal target.
Ribosomal Methylation: Unlike the enzymatic modification of the antibiotic itself, this mechanism involves the modification of the bacterial target. asm.orgwsu.edu Specific enzymes, known as 16S rRNA methyltransferases, add a methyl group to a nucleotide within the A-site of the 16S rRNA. asm.orgwsu.edunih.gov This methylation prevents the aminoglycoside from binding, conferring high-level resistance to a broad range of these antibiotics. asm.orgwsu.edu
A key distinction between these mechanisms lies in the site of modification. Acetylation targets amino groups, while phosphorylation and adenylylation target hydroxyl groups on the aminoglycoside molecule. mdpi.com Ribosomal methylation, in contrast, modifies the ribosome itself. asm.orgwsu.edu Furthermore, some bacteria possess bifunctional enzymes that can carry out both acetylation and phosphorylation, conferring resistance to an even broader spectrum of aminoglycosides. mcmaster.caimrpress.comresearchgate.net
Chemical Synthesis and Derivatization Strategies for Research
Methodologies for the Preparation of N(6')-acetylkanamycin B for Research Standards
The synthesis of this compound is crucial for its use as a reference standard in research, particularly in studies focused on antibiotic resistance. The primary method for its preparation is through an enzymatic reaction that mimics the biological process of inactivation seen in resistant bacteria.
Enzymatic Synthesis
The most direct method for preparing this compound involves the use of the enzyme aminoglycoside N(6')-acetyltransferase (AAC(6')). vulcanchem.com This enzyme catalyzes the transfer of an acetyl group from a donor molecule, typically acetyl coenzyme A (acetyl-CoA), to the 6'-amino group of kanamycin B. vulcanchem.com The reaction can be summarized as follows:
Kanamycin B + Acetyl-CoA → this compound + CoA vulcanchem.com
This enzymatic approach offers high regioselectivity, ensuring that the acetylation occurs specifically at the 6'-position, which is a significant advantage over traditional chemical synthesis that would require complex protection and deprotection steps due to the multiple reactive amino and hydroxyl groups on the kanamycin B molecule. nih.gov For research purposes, the AAC(6') enzyme can be produced recombinantly and purified, allowing for controlled in vitro synthesis of this compound. nih.gov
Derivatization for Analytical Detection
Once synthesized, the detection and quantification of this compound and other aminoglycosides can be challenging due to their low ionization efficiency in mass spectrometry and lack of a strong UV-absorbing chromophore for HPLC analysis. researchgate.netnih.gov To overcome this, derivatization methods have been developed to enhance their detection. One such method involves reacting the aminoglycoside with tris(2,6-dimethoxyphenyl)carbenium ion, which selectively modifies amino groups on primary carbons, attaching a permanently charged aromatic residue. researchgate.netnih.govresearchgate.net This derivatization significantly improves the sensitivity of detection in both mass spectrometry and HPLC with UV detection. nih.gov
Method | Description | Key Reagents/Components | Advantages | Reference(s) |
Enzymatic Synthesis | Transfer of an acetyl group to the 6'-amino position of kanamycin B. | Kanamycin B, Acetyl-CoA, Aminoglycoside N(6')-acetyltransferase (AAC(6')) | High regioselectivity, mimics biological process. | vulcanchem.comnih.gov |
Derivatization for Analysis | Chemical modification to enhance detection by mass spectrometry and HPLC. | Tris(2,6-dimethoxyphenyl)carbenium ion | Increased sensitivity of detection. | researchgate.netnih.govresearchgate.net |
Semisynthetic Approaches to Develop Aminoglycoside Analogs Refractory to AAC(6') Inactivation
The clinical utility of many aminoglycosides is compromised by the widespread presence of aminoglycoside-modifying enzymes (AMEs), particularly AAC(6'). nih.gov Consequently, a major focus of medicinal chemistry has been the development of semisynthetic aminoglycoside analogs that are not substrates for these inactivating enzymes.
A key strategy involves structural modifications at or near the 6'-amino group to sterically hinder the binding of the antibiotic to the AAC(6') enzyme. This approach has led to the development of clinically successful aminoglycosides.
Amikacin : A semisynthetic derivative of kanamycin A, amikacin has an (S)-4-amino-2-hydroxy-1-oxobutyl (AHBA) side chain attached to the N-1 position of the 2-deoxystreptamine ring. While not a modification at the 6'-position, this bulky side chain provides steric hindrance that protects it from many AMEs, though it remains susceptible to some AAC(6') enzymes. pnas.orgbiorxiv.org
Arbekacin : Derived from dibekacin (3',4'-dideoxykanamycin B), arbekacin also features an N-1 acylation with an AHBA substituent. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains that produce AAC(6')/APH(2") enzymes. frontiersin.orgniph.go.jp
Isepamicin : This semisynthetic aminoglycoside is produced by N-1 acylation of gentamicin B with (S)-3-amino-2-hydroxy-propionyl group. nih.gov
Plazomicin : A more recent development, plazomicin is a sisomicin derivative with an AHBA side chain at the N-1 position and a hydroxyethyl group at the 6'-amino position. This dual modification makes it refractory to a broad range of AMEs, including AAC(6'). frontiersin.org
Another successful approach is the modification or removal of the 6'-amino group itself. For example, replacing the 6'-amino group with a hydroxyl group, as seen in the synthesis of kanamycin C from kanamycin B, renders the molecule immune to AAC(6') inactivation. google.com Furthermore, the introduction of alkyl chains at the 6'-position via thioether linkages has been explored to create analogs with altered bacterial membrane interactions. nih.gov
The development of inhibitors of AMEs is another promising strategy. These inhibitors could be co-administered with existing aminoglycosides to restore their activity against resistant bacteria. anr.fr Research in this area focuses on identifying small molecules that can specifically bind to and inactivate enzymes like AAC(6')-Ib. pnas.organr.fr
Analog | Parent Compound | Key Modification(s) | Resistance Profile | Reference(s) |
Amikacin | Kanamycin A | N-1 acylation with (S)-4-amino-2-hydroxy-1-oxobutyl (AHBA) | Refractory to many AMEs, but susceptible to some AAC(6') types. | pnas.orgbiorxiv.org |
Arbekacin | Dibekacin | N-1 acylation with AHBA | Effective against MRSA producing AAC(6')/APH(2"). | nih.govniph.go.jp |
Plazomicin | Sisomicin | N-1 acylation with AHBA and 6'-hydroxyethyl substitution | Refractory to a broad range of AMEs, including AAC(6'). | frontiersin.org |
5''-amino propylamycin derivatives | Propylamycin | Amino or substituted amino groups at the 5''-position | Overcomes inactivation by APH(3')-Ia. | acs.org |
Chemoenzymatic Synthesis of Modified Aminoglycosides for Mechanistic Studies
Chemoenzymatic synthesis has emerged as a powerful tool for creating novel aminoglycoside derivatives for mechanistic studies. rsc.org This approach combines the high selectivity of enzymatic reactions with the versatility of chemical synthesis, allowing for the introduction of specific modifications at desired positions. nih.gov
One prominent chemoenzymatic strategy utilizes the substrate promiscuity of AMEs. Researchers have demonstrated that certain AACs, such as AAC(3)-IV and the bifunctional AAC(6')/APH(2''), can accept unnatural acyl-CoA analogs as substrates. capes.gov.br This allows for the enzymatic installation of various acyl groups onto the aminoglycoside scaffold, providing a library of N-acylated derivatives. capes.gov.br These analogs are invaluable for studying structure-activity relationships (SAR) and understanding how modifications at specific sites affect antibacterial activity and interaction with the ribosomal target.
A two-step chemoenzymatic route has also been developed for regioselective modification at the C-6' position. This method first employs a transaminase enzyme to convert the 6'-amino group into an aldehyde. The resulting aldehyde can then be chemically modified through reactions like reductive amination or a Pictet-Spengler reaction to introduce a variety of substituents at the 6'-position. This approach avoids the need for protecting groups and enables the rapid generation of novel aminoglycoside analogs. rsc.org
Interestingly, studies have shown that N-acetylation does not always lead to complete inactivation of the aminoglycoside. For instance, 6'-N-acetyl-neomycin B retains some antibacterial activity. asm.org Chemoenzymatic synthesis allows for the precise creation of these modified compounds to investigate the nuances of aminoglycoside inactivation and to explore the potential for developing "doubly modified" aminoglycosides that might overcome resistance more effectively. asm.org
Chemoenzymatic Strategy | Enzyme(s) Used | Chemical Reaction(s) | Purpose/Application | Reference(s) |
Unnatural Acyl-CoA Analogs | Aminoglycoside Acetyltransferases (e.g., AAC(3)-IV, AAC(6')/APH(2'')) | N-acylation | Generation of N-acylated aminoglycoside libraries for SAR studies. | nih.govcapes.gov.br |
Two-Step Regioselective Modification | Transaminase | Reductive amination, Pictet-Spengler reaction | Introduction of diverse substituents at the C-6' position without protecting groups. | rsc.org |
Sequential Enzymatic Modification | Multiple AMEs (e.g., AACs, APHs) | Acetylation, Phosphorylation | Synthesis of doubly modified aminoglycosides to study resistance mechanisms. | asm.org |
Development of Aac 6' Enzyme Inhibitors for Research Applications
High-Throughput Screening Methodologies for Inhibitor Discovery
The discovery of novel enzyme inhibitors is often facilitated by high-throughput screening (HTS) of large chemical libraries. Various methodologies have been developed and employed to identify inhibitors of AAC(6') enzymes.
One such method utilizes ultra-high performance liquid chromatography–mass spectrometry (UHPLC-MS) to screen for potential inhibitors from sources like marine natural products. In one study, instead of using a purified AAC(6')-APH(2") enzyme, researchers used Escherichia coli cells that harbor the enzyme. tandfonline.com This in vivo assay provides a more physiologically relevant environment, which can offer results that are more indicative of a compound's activity in a living system. tandfonline.com This UHPLC-MS-based approach was found to be faster, more convenient, and more sensitive than traditional inhibition zone assays. tandfonline.com From a library of 63 marine natural products, two pyridine alkaloids, Mer-C-3 and Mer-c-8e, were identified as having inhibitory activity against AAC(6')-APH(2"). tandfonline.com
Another approach involves the use of mixture-based combinatorial libraries combined with a positional scanning strategy. This technique was successfully used to identify a potent inhibitor of AAC(6')-Ib. nih.gov The initial screening of a library with high inhibitory activity pointed towards a pyrrolidine pentamine scaffold. nih.gov
UV-Vis spectrophotometric assays have also been adapted for HTS to identify inhibitors of AAC enzymes. These assays monitor the enzymatic reaction by detecting the release of Coenzyme A (CoA-SH) when it reacts with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This method was used to screen a 123,000-compound library for inhibitors of the acetyltransferase Eis from Mycobacterium tuberculosis, a major cause of resistance to kanamycin. osti.gov The initial screen identified 617 hits, with 133 showing reproducible inhibition. osti.gov A similar UV-Vis assay was employed to identify 25 inhibitors of Eis from a 23,000-compound library. nih.gov
Bioluminescent assays represent another promising HTS platform. These assays can be designed to measure the depletion of ATP, a co-substrate for some aminoglycoside modifying enzymes, or to use a constitutively light-emitting reporter bacterium where a decrease in light output indicates an inhibitory effect. promega.comkoreascience.kr While not yet specifically reported for AAC(6') inhibitor screening in the provided context, their high sensitivity and suitability for HTS make them a potentially valuable tool. promega.comnih.gov
Table 1: High-Throughput Screening Methodologies for AAC(6') Inhibitor Discovery
Methodology | Target Enzyme | Library Screened | Key Findings | Citations |
---|---|---|---|---|
UHPLC-MS | AAC(6')-APH(2") | 63 marine natural products | Identified Mer-C-3 and Mer-c-8e as inhibitors. Faster and more sensitive than traditional methods. | tandfonline.com |
Mixture-Based Combinatorial Libraries & Positional Scanning | AAC(6')-Ib | Not specified | Identified a pyrrolidine pentamine scaffold as a potent inhibitor. | nih.gov |
UV-Vis Spectrophotometry | Eis (acetyltransferase) | 123,000 compounds | Identified 133 reproducible inhibitors with an isothiazole S,S-dioxide core. | osti.gov |
UV-Vis Spectrophotometry | Eis (acetyltransferase) | 23,000 compounds | Identified 25 inhibitors with 21 distinct scaffolds. | nih.gov |
Bioluminescent Assays | General antimicrobial screening | Not specified | High sensitivity and potential for screening AAC(6') inhibitors. | promega.comkoreascience.krnih.gov |
Rational Design and Synthesis of Small Molecule AAC(6') Inhibitors
Rational drug design, guided by the structural and mechanistic understanding of the target enzyme, is a powerful strategy for developing potent and specific inhibitors.
A key approach in designing AAC(6') inhibitors has been the synthesis of bisubstrate analogs. These molecules are designed to mimic the transition state of the enzymatic reaction by linking the aminoglycoside substrate to the acetyl donor, coenzyme A (CoA). The crystal structure of AAC(6')-Ii in a complex with a kanamycin B-CoA adduct provided valuable insights for chemical optimization. tandfonline.com While this adduct was a potent inhibitor of the AAC family, it lacked antibacterial activity due to poor cell wall permeability. tandfonline.com Similarly, aminoglycoside-pantetheine derivatives have been synthesized. Although they did not directly inhibit AAC(6'), they were found to potentiate the activity of kanamycin A against a resistant strain of Enterococcus faecium, suggesting they may be converted to the active bisubstrate inhibitor by intracellular CoA biosynthetic enzymes. koreascience.kr
Another successful rational design strategy involves identifying a promising scaffold and then synthesizing a library of derivatives to explore the structure-activity relationship (SAR). Following the discovery of a pyrrolidine pentamine scaffold through combinatorial library screening, a SAR study was conducted on an inhibitor of AAC(6')-Ib. nih.gov This study involved synthesizing analogs with single substitutions at various positions or truncations of the scaffold to understand the contribution of different functional groups to the inhibitory activity. promega.com The results of this study are being used to design new analogs with improved potency. promega.com
Structure-guided design has also been employed to create inhibitors that target the interaction between a viral protein and a cellular host factor, a strategy that could be adapted for AAC(6') inhibitors. For instance, 2-(quinolin-3-yl)acetic acid derivatives were rationally designed to inhibit the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. nih.gov A crystal structure confirmed that the inhibitor binds to the LEDGF/p75-binding pocket of the integrase. nih.gov This demonstrates the feasibility of designing small molecules to block protein-protein interactions, which could be relevant for targeting aspects of AAC(6') function or regulation.
Table 2: Examples of Rationally Designed AAC(6') Inhibitors
Inhibitor Type | Design Strategy | Target Enzyme | Key Features | Citations |
---|---|---|---|---|
Kanamycin B-CoA adduct | Bisubstrate analog | AAC(6') family | Potent inhibitor but poor cell permeability. | tandfonline.com |
Aminoglycoside-pantetheine derivatives | Prodrug approach | AAC(6') | Potentiated kanamycin A activity in resistant bacteria. | koreascience.kr |
Pyrrolidine pentamine derivatives | SAR study of a lead compound | AAC(6')-Ib | Elucidated the importance of various functional groups for inhibitory activity. | nih.govpromega.com |
2-(quinolin-3-yl)acetic acid derivatives | Structure-guided design | HIV-1 integrase (example of rational design) | Inhibited protein-protein interaction. | nih.gov |
Mechanistic Studies of AAC(6') Inhibition (e.g., Competitive, Uncompetitive, Non-competitive)
Understanding the mechanism by which an inhibitor interacts with an enzyme is crucial for its further development. Kinetic studies are often employed to determine the mode of inhibition.
For the AAC(6')-Ib enzyme, initial velocity and dead-end inhibition studies support an ordered sequential Bi-Bi mechanism. frontiersin.org In this mechanism, the antibiotic is the first substrate to bind to the active site, followed by acetyl-CoA. After the acetyl group is transferred, CoA is released before the modified aminoglycoside. tandfonline.com
Studies on small molecule inhibitors have revealed different modes of inhibition. For example, a library of 45 non-carbohydrate molecules containing a 1,3-diamine scaffold, a common feature in aminoglycosides, were found to be competitive inhibitors of APH(3')-IIIa, an enzyme related to the AAC family. asm.org This suggests that these molecules likely bind to the same site as the aminoglycoside substrate.
In the case of inhibitors for the M. tuberculosis acetyltransferase Eis, various modes of inhibition were observed. Among 25 identified inhibitors, the known antibacterial agent chlorhexidine was found to compete with the aminoglycoside for binding to the enzyme. nih.gov
The development of a UHPLC-QTOF MS method allowed for the simultaneous screening of inhibitors against three aminoglycoside-modifying enzymes (AMEs), including AAC(6'). This method was used to determine the inhibition constants (Ki) for two known inhibitors, paromomycin and quercetin, which were found to be 1.23 µM and 20.27 µM, respectively. nih.gov The assay was further used to identify two pyrimidinyl indole derivatives as potent inhibitors of the bifunctional AAC(6')-APH(2") enzyme, with a striking inhibitory activity on the AAC(6') active site. nih.gov
Metal Ion Interference with AAC(6') Activity in Research Models
Recent research has shown that certain metal ions can interfere with the activity of AAC(6') enzymes, suggesting a novel approach to overcoming aminoglycoside resistance.
It has been observed that metal ions such as Zn2+ and Cu2+ in complex with ionophores can interfere with the AAC(6')-Ib-mediated inactivation of aminoglycosides. nih.gov This interference leads to a reduction in resistance to susceptibility levels in laboratory assays. nih.gov Silver ions (Ag1+) have also been identified as robust inhibitors of the enzymatic acetylation mediated by AAC(6')-Ib in vitro. nih.gov The addition of silver acetate to cultures of Acinetobacter baumannii and Escherichia coli harboring the aac(6')-Ib gene resulted in a dramatic reduction of resistance levels. nih.gov This inhibitory action appears to be independent of other proposed mechanisms for silver's potentiation of antibiotic effects, such as increased production of reactive oxygen species or enhanced membrane permeability. nih.gov
A broader study explored the inhibitory effects of a range of metal salts (Mg2+, Cr3+, Cr6+, Mn2+, Co2+, Ni2+, Cu2+, Cd2+, and Au3+) on various AAC enzymes, including AAC(6')-Ib', AAC(6')-Ie, and AAC(6')-IId. asm.org To confirm that the observed inhibition was due to the interference with the acetyltransferase activity, thin-layer chromatography (TLC) experiments were performed. asm.org The study also investigated whether the inhibitory effect of the metal ions was reversible. The addition of EDTA, a metal chelator, was found to restore the enzyme's activity, suggesting that the metal ions interfere with the enzymatic reaction in a reversible manner. asm.org
Table 3: Metal Ions as Inhibitors of AAC(6') Activity
Metal Ion | Target Enzyme | Effect | Proposed Mechanism | Citations |
---|---|---|---|---|
Zn2+ | AAC(6')-Ib | Reduces amikacin resistance in A. baumannii and E. coli. | Interferes with enzymatic acetylation. | asm.org |
Cu2+ | AAC(6')-Ib | Interferes with aminoglycoside inactivation. | Interferes with enzymatic acetylation. | nih.gov |
Ag1+ | AAC(6')-Ib | Robust inhibitor of enzymatic acetylation in vitro. Reduces resistance levels in A. baumannii and E. coli. | Direct inhibition of the enzyme. | nih.gov |
Various (Mg2+, Cr3+, etc.) | Various AACs including AAC(6')-Ib', -Ie, -IId | Inhibition of acetyltransferase activity. | Reversible interference with the enzymatic reaction. | asm.org |
Advanced Analytical and Characterization Techniques for N 6' -acetylkanamycin B
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, FT-IR)
High-resolution spectroscopic methods are fundamental for the unambiguous structural elucidation of N(6')-acetylkanamycin B. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) NMR experiments are employed to assign the chemical shifts of all protons and carbons, confirming the core kanamycin B structure and the specific site of acetylation.
The acetylation at the 6'-amino group causes characteristic downfield shifts in the signals of adjacent protons (6'-H) and carbons (C-6') and a notable upfield shift of the adjacent C-5' carbon, compared to the parent kanamycin B molecule. niph.go.jp While specific spectral data for this compound is not broadly published, analysis of related acetylated aminoglycosides provides insight into the expected spectral changes. For instance, in 6'-N-acetylamikacin, the 6'-H signals and the C-5' signal shifted significantly upon acetylation. niph.go.jp Similar shifts would be expected for this compound, confirming the location of the acetyl group. Advanced NMR techniques can also be used to study the molecule's conformation and pH-dependent properties by observing chemical shifts at different pH values. vulcanchem.com
Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shift Changes upon 6'-N-Acetylation of Kanamycin B Note: This table presents expected changes based on data from analogous compounds, as specific published data for this compound is not available.
Atom | Expected Chemical Shift Change | Rationale |
---|---|---|
6'-H | Downfield shift | The electron-withdrawing effect of the acetyl group deshields the adjacent protons. |
C-6' | Downfield shift | The acetyl group's carbonyl carbon deshields the C-6' carbon. |
C-5' | Upfield shift (β-carbon shift) | A typical effect observed in N-acetylation of aminoglycosides. niph.go.jp |
N-H | Disappearance of 6'-NH₂ protons, appearance of one N-H proton | Replacement of the primary amine with a secondary amide. |
| CH₃ (acetyl) | Appearance of a singlet ~2.0 ppm | Characteristic signal for an acetyl methyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. newport.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features.
The presence of the acetyl group is confirmed by two prominent bands:
Amide I band: A strong absorption around 1640-1650 cm⁻¹, corresponding to the C=O stretching vibration of the newly formed amide bond.
Amide II band: An absorption around 1550 cm⁻¹, resulting from N-H bending and C-N stretching vibrations.
Other key bands would include a broad absorption in the 3200-3500 cm⁻¹ region due to O-H and N-H stretching vibrations, and C-H stretching bands just below 3000 cm⁻¹. spectroscopyonline.com By comparing the spectrum of this compound with that of kanamycin B, the appearance of the distinct amide I and II bands provides clear evidence of N-acetylation.
Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
---|---|---|---|
3200-3500 | O-H, N-H | Stretching | Strong, Broad |
2850-2960 | C-H (alkane) | Stretching | Medium |
~1650 | C=O (Amide I) | Stretching | Strong |
~1550 | N-H (Amide II) | Bending | Medium |
Mass Spectrometry-Based Characterization of this compound and its Analogs
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of this compound. scirp.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. chromatographyonline.com
For this compound, soft ionization techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are typically used to generate protonated molecular ions [M+H]⁺. The monoisotopic mass of the neutral this compound (C₂₀H₃₉N₅O₁₁) is 525.2752 g/mol , and its protonated form would be observed at an m/z of 526.2825. Observing this ion at high resolution confirms the compound's elemental formula. niph.go.jpebi.ac.uk
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural information. The fragmentation pattern of this compound would show characteristic losses of the sugar rings and water molecules. The specific fragmentation pathways help to confirm the connectivity of the sugar moieties and the location of the acetyl group. The analysis of these fragments allows researchers to distinguish it from other isomers, such as N(3)-acetylkanamycin B.
Interactive Table 3: Predicted Mass Spectrometry Data for this compound
Parameter | Value | Technique | Significance |
---|---|---|---|
Chemical Formula | C₂₀H₃₉N₅O₁₁ | - | Basis for molecular weight calculation. ebi.ac.uk |
Monoisotopic Mass | 525.2752 u | HRMS | Mass of the neutral molecule with the most abundant isotopes. |
[M+H]⁺ Ion | m/z 526.2825 | ESI-MS, FAB-MS | Confirms the molecular weight of the protonated molecule. niph.go.jp |
[M+Na]⁺ Ion | m/z 548.2644 | ESI-MS | Common adduct ion observed in ESI. |
| Collision Cross-Section | ~219.8 Ų | Ion Mobility-MS | Provides information on the molecule's 3D shape. vulcanchem.com |
Chromatographic Methods for Isolation, Purification, and Quantification in Research Samples
Chromatographic techniques are vital for the separation of this compound from reaction mixtures, bacterial cultures, or other complex matrices. awi.de These methods are used for isolation, purification, and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for the analysis and quantification of this compound. lcms.cz Due to the polar nature of aminoglycosides, specialized columns or mobile phase modifiers are often required for good retention and peak shape.
A typical RP-HPLC method might employ a C18 column with an aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid, TFA) and an organic modifier like acetonitrile or methanol. elementlabsolutions.com The ion-pairing agent neutralizes the charges on the protonated amine groups, improving interaction with the nonpolar stationary phase. Detection is commonly performed using UV detectors at low wavelengths (around 200-210 nm) since aminoglycosides lack a strong chromophore, or more advanced detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). nih.gov For higher sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS). evitachem.com
Interactive Table 4: Example HPLC Method Parameters for Aminoglycoside Analysis Note: This is a general method; specific parameters would need to be optimized for this compound.
Parameter | Description |
---|---|
Column | C18, Wide-Pore (e.g., 300Å) |
Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
Gradient | Linear gradient from low %B to high %B |
Flow Rate | 0.5 - 1.0 mL/min |
Detection | UV at ~205 nm or ELSD/CAD/MS |
| Injection Volume | 5 - 20 µL |
Other Chromatographic Techniques
For preparative-scale purification, techniques like affinity chromatography or ion-exchange chromatography can be highly effective. nih.govbio-rad.com Ion-exchange chromatography separates molecules based on charge, which is ideal for aminoglycosides that are typically positively charged at neutral to acidic pH. Affinity chromatography could be designed using immobilized enzymes or antibodies that specifically bind to the aminoglycoside structure, allowing for highly selective purification. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N(6')-acetylkanamycin B, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves acetylation of kanamycin B at the 6'-amine position using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide) to activate carboxylic acid groups for conjugation . Reaction efficiency can be validated via HPLC with UV detection (retention time comparison) or mass spectrometry to confirm molecular weight. Quantifying unreacted starting materials through thin-layer chromatography (TLC) or NMR integration of acetyl proton signals (~2.1 ppm) provides additional validation .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) is critical for confirming molecular formula, while nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) resolves structural ambiguities, particularly distinguishing acetylation sites. Purity can be assessed via reverse-phase HPLC with diode-array detection (DAD) at 210–260 nm, coupled with a C18 column and acetonitrile/water gradient . For trace impurities, LC-MS/MS in multiple reaction monitoring (MRM) mode is recommended .
Q. How does the acetylation of kanamycin B at the 6' position alter its mechanism of action compared to the parent compound?
- Methodological Answer : Acetylation may reduce binding affinity to bacterial 30S ribosomal subunits, a key mechanism of aminoglycosides. Comparative studies using ribosomal binding assays (e.g., fluorescence polarization with labeled rRNA) and MIC (minimum inhibitory concentration) testing against Gram-negative strains (e.g., E. coli ATCC 25922) under standardized CLSI guidelines can quantify efficacy changes . Structural modeling (e.g., molecular docking with 16S rRNA) further elucidates steric hindrance caused by the acetyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial efficacy of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in bacterial strain susceptibility, growth media (e.g., cation-adjusted Mueller-Hinton broth vs. nutrient agar), or pH-dependent solubility. A standardized protocol should include:
- Cross-validation using reference strains from public repositories (e.g., ATCC).
- Parallel MIC testing under controlled pH (6.8–7.4) and ion concentration.
- Statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to isolate confounding variables .
Q. What advanced strategies optimize the detection of this compound in complex biological matrices (e.g., serum)?
- Methodological Answer : Surface plasmon resonance (SPR) biosensors functionalized with aptamers or antibodies specific to the acetyl moiety improve selectivity in serum. Pre-treatment steps, such as protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges), reduce matrix interference . For quantification, isotope dilution LC-MS/MS with a stable isotope-labeled internal standard (e.g., deuterated this compound) enhances precision .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : A systematic SAR study requires:
- Synthetic diversification : Introducing substituents at positions adjacent to the 6'-acetyl group (e.g., 5-OH or 4"-NH2) via regioselective reactions .
- Biological testing : MIC assays against resistant strains (e.g., Pseudomonas aeruginosa with AAC(6')-Ib acetyltransferase).
- Computational modeling : Density functional theory (DFT) to calculate charge distribution and molecular dynamics simulations to predict ribosomal interactions .
Q. What ethical and methodological considerations are critical when publishing data on this compound’s toxicity?
- Methodological Answer : Toxicity studies must adhere to OECD guidelines (e.g., acute oral toxicity in rodents, Ames test for mutagenicity). Data should include:
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.